N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with the molecular formula C30H25ClN4OS and a molecular weight of 525.077 g/mol . This compound is known for its unique structure, which includes a biphenyl group, a benzimidazole moiety, and a chlorobenzyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-chlorobenzaldehyde in the presence of a suitable solvent like DMSO to form an intermediate compound. This intermediate is then reacted with 1-[1,1’-biphenyl]-4-yl-ethanone under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE can be compared with similar compounds such as:
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE: This compound has a similar structure but includes a thiadiazole moiety instead of a benzimidazole.
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE: This compound differs in the position of the chlorine atom on the benzyl group.
Properties
Molecular Formula |
C30H25ClN4OS |
---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H25ClN4OS/c1-21(23-13-15-25(16-14-23)24-7-3-2-4-8-24)33-34-29(36)20-37-30-32-27-9-5-6-10-28(27)35(30)19-22-11-17-26(31)18-12-22/h2-18H,19-20H2,1H3,(H,34,36)/b33-21+ |
InChI Key |
RVFHKXSCSNSYEV-QNKGDIEWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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